2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS No.: 872704-41-1
Cat. No.: VC5148673
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 872704-41-1 |
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Molecular Formula | C15H17N3O3S |
Molecular Weight | 319.38 |
IUPAC Name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C15H17N3O3S/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h2,4-6,8,11H,1,3,7,9-10H2,(H,16,19) |
Standard InChI Key | SRBZOJLKDWMFCV-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, delineates its core components (Figure 1):
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Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
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Furan-2-yl group: A five-membered oxygen-containing heterocycle attached at the pyridazine’s 6-position.
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Thioether linkage: A sulfur atom bridges the pyridazine’s 3-position to the acetamide side chain.
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Tetrahydrofuran (THF) moiety: A saturated furan derivative connected to the acetamide’s nitrogen via a methyl group.
This hybrid structure combines electron-rich heterocycles (furan, pyridazine) with a flexible THF unit, potentially enabling diverse intermolecular interactions .
Table 1: Key Chemical Identifiers
Property | Value |
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CAS Number | 872704-41-1 |
Molecular Formula | C₁₅H₁₇N₃O₃S |
Molecular Weight | 319.4 g/mol |
IUPAC Name | 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
Physicochemical Properties
Experimental data for this compound remain sparse, but inferences can be drawn from its structural analogs:
Solubility and Stability
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The presence of polar groups (amide, ethers) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran .
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The thioether linkage may confer susceptibility to oxidation, necessitating inert storage conditions .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .
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NMR Spectroscopy:
Synthetic Pathways and Methodologies
Key Steps
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Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines could yield the 6-substituted pyridazine .
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Thioether Linkage Installation: Nucleophilic displacement of a pyridazin-3-yl halide with a thiol-containing acetamide precursor .
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THF-Methyl Amine Coupling: Reductive amination or alkylation of the acetamide’s nitrogen with a THF-derived aldehyde .
Scheme 1: Hypothetical Synthesis
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Step 1: Synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one via cyclization.
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Step 2: Thiolation at position 3 using Lawesson’s reagent.
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Step 3: Alkylation with 2-(bromomethyl)tetrahydrofuran.
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